1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-
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Overview
Description
N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-aminobenzamide with pyrrole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrrole ring, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) for electrophilic substitution.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide can be compared with other pyrrole derivatives such as:
- N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxylate
- N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxylamide
Uniqueness: The presence of the carbamoyl group attached to the phenyl ring and the pyrrole ring distinguishes N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activities.
Biological Activity
1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-, often referred to as a pyrrole derivative, has garnered attention in the scientific community for its diverse biological activities. This compound is being investigated for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. The following sections provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring attached to a phenyl group with an aminocarbonyl substituent. This unique structure contributes to its reactivity and biological properties. The synthesis of pyrrole-2-carboxamides typically involves standard organic reactions such as amide formation and substitution reactions.
Synthesis Pathway
- Formation of the Pyrrole Ring : The initial step often includes the cyclization of suitable precursors to form the pyrrole structure.
- Amidation : The introduction of the carboxamide group is achieved via reaction with appropriate amines.
- Substitution Reactions : Further modifications may include halogenation or other functional group transformations to enhance biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 1H-Pyrrole-2-carboxamide derivatives. For instance, research indicates that certain pyrrole-2-carboxamides exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A compound evaluated in this context showed a minimum inhibitory concentration (MIC) of less than 0.016 µg/mL against Mtb, indicating potent anti-TB activity with low cytotoxicity (IC50 > 64 µg/mL) .
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to inhibit specific enzymes involved in cell proliferation. Mechanistic studies suggest that it may interact with molecular targets such as kinases or transcription factors, leading to reduced tumor growth. In vitro assays have demonstrated that derivatives can induce apoptosis in various cancer cell lines, further supporting their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect the biological potency of these compounds. For example:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups on the phenyl ring showed enhanced anti-TB activity.
- Alkyl Substituents : The presence of bulky substituents was correlated with increased potency against pathogenic bacteria .
Case Study 1: Anti-Tuberculosis Activity
A study focused on a series of pyrrole-2-carboxamides demonstrated their effectiveness against drug-resistant tuberculosis strains. The investigation involved testing various derivatives for their MIC values against M. tuberculosis H37Rv and analyzing their safety profiles in human cell lines. Notably, one compound exhibited comparable efficacy to isoniazid, a first-line anti-TB drug, marking it as a promising candidate for further development .
Case Study 2: Anticancer Properties
In another study, several pyrrole derivatives were screened for anticancer activity across multiple cancer cell lines. Results indicated that specific substitutions on the pyrrole ring led to enhanced cytotoxic effects against breast and lung cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .
The biological activity of 1H-Pyrrole-2-carboxamide is primarily mediated through:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for cell division and survival.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate apoptosis and proliferation.
- DNA Interaction : Some derivatives show potential as DNA gyrase inhibitors, disrupting bacterial DNA replication .
Comparative Analysis
Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Notes |
---|---|---|---|---|
Compound A | Anti-TB | <0.016 | >64 | Low cytotoxicity |
Compound B | Anticancer | - | 10 | Effective against lung cancer |
Compound C | Antibacterial | <0.05 | >50 | Active against Gram-positive bacteria |
Properties
CAS No. |
89812-80-6 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17) |
InChI Key |
HMQDMIUBSPHDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN2 |
Origin of Product |
United States |
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